An In-depth Technical Guide to the Structure Elucidation of Fructo-oligosaccharide DP14
An In-depth Technical Guide to the Structure Elucidation of Fructo-oligosaccharide DP14
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Fructo-oligosaccharides (FOS) are naturally occurring polymers of fructose that are of significant interest in the food and pharmaceutical industries for their prebiotic properties.[1][2] The precise structural characterization of these molecules is critical for understanding their function and ensuring product quality. This guide provides a detailed overview of the analytical methodologies employed for the complete structure elucidation of a FOS with a Degree of Polymerization of 14 (DP14), typically consisting of a terminal glucose unit linked to thirteen fructose units (GF13). We will detail the integrated use of mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and enzymatic hydrolysis to determine its molecular weight, monomer composition, linkage types, and sequence.
Presumed Structure of FOS DP14 (GF13)
Fructo-oligosaccharides are generally composed of fructose units linked by β-(2→1) glycosidic bonds, often originating from sucrose where a terminal glucose is present.[3][4][5] Therefore, a FOS with DP14 is presumed to be a linear chain consisting of one glucose residue and thirteen fructose residues. The general structure is denoted as GFn, where G is glucose, F is fructose, and n is the number of fructose units. For DP14, the structure is GF13.
Integrated Strategy for Structure Elucidation
The unambiguous determination of the FOS DP14 structure requires a multi-pronged analytical approach. No single technique can provide all the necessary information. The overall workflow combines mass spectrometry for molecular weight and sequence information, NMR for detailed linkage and stereochemical analysis, and enzymatic hydrolysis for confirmation of linkage types.
Mass Spectrometry for DP and Sequence Analysis
Mass spectrometry is the primary tool for determining the degree of polymerization and confirming the molecular weight of the oligosaccharide. High-resolution MS techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS are ideal.[6]
Experimental Protocol: MALDI-TOF MS
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Sample Preparation: The FOS DP14 sample is co-crystallized with a matrix, such as 2,5-dihydroxybenzoic acid (DHB), on a MALDI target plate. Sodium acetate may be added to promote the formation of sodiated adducts ([M+Na]⁺), which are stable and simplify the spectrum.
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Ionization: A pulsed laser irradiates the sample, causing desorption and ionization of the FOS molecules.
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Mass Analysis: The ions are accelerated into a time-of-flight analyzer. The time taken for an ion to reach the detector is proportional to its mass-to-charge ratio (m/z).
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Tandem MS (MS/MS): To confirm the sequence, the parent ion of interest (e.g., the [M+Na]⁺ ion for DP14) is isolated and subjected to fragmentation via collision-induced dissociation (CID) or post-source decay (PSD). The resulting fragment ions are analyzed to reveal the sequence of sugar residues.
Data Presentation: Expected Mass Spectrometry Data
For a FOS DP14 with the structure GF13 (C₈₄H₁₄₂O₇₁), the expected m/z values are presented below. Fragmentation in MS/MS typically occurs via glycosidic bond cleavage, resulting in the sequential loss of fructose residues (162.05 Da).
| Ion Species | Formula | Theoretical Monoisotopic Mass (Da) | Description |
| Parent Ion | |||
| [M+Na]⁺ | C₈₄H₁₄₂O₇₁Na | 2313.78 | Sodiated adduct of the intact FOS DP14 molecule. |
| MS/MS Fragments | |||
| [M - Fructose + Na]⁺ | C₇₈H₁₃₂O₆₆Na | 2151.73 | Loss of one terminal fructose unit. |
| [M - 2*Fructose + Na]⁺ | C₇₂H₁₂₂O₆₁Na | 1989.68 | Loss of two terminal fructose units. |
| ... | ... | ... | Sequential loss of fructose units. |
| [Glucose + Fructose + Na]⁺ | C₁₂H₂₂O₁₁Na | 365.11 | Fragment containing the glucose and one fructose unit. |
Table 1: Representative m/z values expected from MS and MS/MS analysis of FOS DP14 (GF13).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Linkage Analysis
NMR spectroscopy is the most powerful technique for determining the specific glycosidic linkages (e.g., β-(2→1)) and the anomeric configuration of each residue.[7] A combination of 1D (¹H, ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC) is required.
Experimental Protocol: NMR Analysis
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Sample Preparation: The FOS DP14 sample is dissolved in deuterium oxide (D₂O).
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¹H NMR: Provides information on the number and environment of protons. The anomeric proton region (~4.5-5.5 ppm) is particularly important for identifying individual sugar residues.
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¹³C NMR: Provides information on the carbon skeleton. The chemical shift of carbons involved in glycosidic linkages (e.g., C-2 of fructose) are shifted downfield.
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2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically 2-3 bonds apart), helping to trace the proton network within each sugar ring.
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2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.
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2D HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by 2-3 bonds. This is the key experiment for identifying glycosidic linkages by observing a correlation between the anomeric proton of one residue and the carbon of the adjacent residue across the glycosidic bond. For a β-(2→1) linkage, a correlation between H-1 of one unit and C-2 of the next is expected.
Data Presentation: Representative NMR Chemical Shifts
Due to the repetitive nature of the fructose units, signals will heavily overlap, especially for a long chain like DP14.[7] However, the terminal glucose, terminal fructose, and internal fructose units will have distinct chemical environments.
| Residue Type | Atom | Representative ¹H Shift (ppm) | Representative ¹³C Shift (ppm) | Key HMBC Correlation for β-(2→1) Linkage |
| Terminal Glucose (G) | H-1 | ~5.4 (d) | H-1 (G) with C-2 (F1) | |
| C-1 | ~93.0 | |||
| Internal Fructose (F) | H-1 | ~3.6-3.8 | H-1 (Fₙ) with C-2 (Fₙ₊₁) | |
| C-2 | (no proton) | ~104.5 | ||
| Terminal Fructose | C-2 | (no proton) | ~104.5 |
Table 2: Representative ¹H and ¹³C NMR chemical shifts for key atoms in a GF13 FOS. Actual values may vary. The HMBC experiment is crucial for confirming the β-(2→1) linkages throughout the chain.
Enzymatic Hydrolysis for Linkage Confirmation
Enzymatic hydrolysis using specific exoglycosidases can confirm the nature and sequence of linkages. For FOS, exo-inulinase is particularly useful as it specifically cleaves terminal β-(2→1)-linked fructose residues.
Experimental Protocol: Enzymatic Digestion
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Reaction Setup: Incubate the FOS DP14 sample with a purified exo-inulinase enzyme in an appropriate buffer (e.g., sodium acetate) at its optimal temperature and pH.
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Time-Course Analysis: Take aliquots from the reaction mixture at various time points (e.g., 0, 30, 60, 120 minutes).
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Quenching: Stop the reaction in the aliquots, typically by boiling.
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Product Analysis: Analyze the products at each time point using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or MALDI-TOF MS.
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Interpretation: The progressive release of free fructose and the appearance of smaller FOS molecules (DP13, DP12, etc.) and finally sucrose confirms the presence of terminal, linear β-(2→1) linkages.
Data Presentation: Expected Hydrolysis Products
| Enzyme | Specificity | Expected Products from FOS DP14 (GF13) |
| Exo-inulinase | Cleaves terminal β-(2→1)-linked non-reducing fructose residues. | Free Fructose, FOS DP13 (GF12), FOS DP12 (GF11), ..., Sucrose (GF1) |
| Invertase | Cleaves the α-1,2-glycosidic bond in sucrose. | Would only act on the final sucrose product after complete hydrolysis by exo-inulinase. |
Table 3: Specific enzymes and their expected action on FOS DP14.
Conclusion
The complete structure elucidation of Fructo-oligosaccharide DP14 is a complex task that relies on the synergistic application of advanced analytical techniques. Mass spectrometry confirms the molecular formula and degree of polymerization (DP14). Extensive 1D and 2D NMR analyses provide definitive proof of the β-(2→1) glycosidic linkages and the sequence of the monosaccharide units. Finally, controlled enzymatic hydrolysis with specific exoglycosidases serves as an orthogonal method to validate the linkage type. The combination of these methods provides the high level of structural detail required by researchers and drug development professionals to understand and utilize these complex carbohydrates effectively.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Technological Aspects of the Production of Fructo and Galacto-Oligosaccharides. Enzymatic Synthesis and Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ukessays.com [ukessays.com]
- 6. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
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